molecular formula C5H5BrClN3 B13147582 3-Bromo-5-chloro-N-methylpyrazin-2-amine

3-Bromo-5-chloro-N-methylpyrazin-2-amine

Cat. No.: B13147582
M. Wt: 222.47 g/mol
InChI Key: OLPFJMPATDDEGR-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H5BrClN3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N-methylpyrazin-2-amine typically involves the bromination and chlorination of N-methylpyrazin-2-amine. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions, utilizing efficient and cost-effective methods to achieve high yields. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-chloro-N-methylpyrazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-pyridinamine
  • 3-Bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine

Comparison

Compared to similar compounds, 3-Bromo-5-chloro-N-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H5BrClN3

Molecular Weight

222.47 g/mol

IUPAC Name

3-bromo-5-chloro-N-methylpyrazin-2-amine

InChI

InChI=1S/C5H5BrClN3/c1-8-5-4(6)10-3(7)2-9-5/h2H,1H3,(H,8,9)

InChI Key

OLPFJMPATDDEGR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N=C1Br)Cl

Origin of Product

United States

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